molecular formula C8H16N2O2 B1484520 4-Ethyl-piperazine-2-carboxylic acid methyl ester CAS No. 1709876-79-8

4-Ethyl-piperazine-2-carboxylic acid methyl ester

Cat. No.: B1484520
CAS No.: 1709876-79-8
M. Wt: 172.22 g/mol
InChI Key: GJCGETJITKWKRS-UHFFFAOYSA-N
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Description

4-Ethyl-piperazine-2-carboxylic acid methyl ester is a versatile piperazine-based building block designed for advanced organic synthesis and pharmaceutical research. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently employed to optimize the pharmacokinetic properties and biological activity of drug candidates . Its key structural features—the ethyl substituent and the methyl ester functional group—make it a valuable synthon for constructing more complex molecules targeting the central nervous system and other therapeutic areas. Piperazine derivatives are established intermediates in the development of a wide range of bioactive molecules, including kinase inhibitors, receptor modulators, and agrochemicals . The specific substitution pattern on the piperazine ring allows researchers to fine-tune the molecule's properties and explore structure-activity relationships during the drug discovery process . This compound is intended for use in exploratory research, such as in the synthesis of novel chemical entities for biological screening or as a key intermediate in the development of potential therapeutics.

Properties

IUPAC Name

methyl 4-ethylpiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-3-10-5-4-9-7(6-10)8(11)12-2/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCGETJITKWKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

4-Ethyl-piperazine-2-carboxylic acid methyl ester has several notable applications:

Chemistry

  • Building Block for Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

  • Biological Studies: The compound is utilized in biological research to study its interactions with enzymes and receptors, aiding in the development of new therapeutic agents.

Medicine

  • Therapeutic Potential: It shows promise as an intermediate in drug synthesis targeting various diseases, including neurological disorders and infections .

Industry

  • Agrochemical Production: Its derivatives are employed in the formulation of pesticides and herbicides due to their biological activity .

Case Studies

Case Study 1: Therapeutic Development
A study investigated the use of this compound as a precursor for synthesizing novel compounds aimed at treating Parkinson's disease. The synthesized derivatives demonstrated significant activity against target enzymes involved in neurodegeneration .

Case Study 2: Agrochemical Applications
Research focused on the efficacy of derivatives of this compound in pest control. Results indicated that certain formulations exhibited high effectiveness against common agricultural pests, showcasing its potential for use in sustainable agriculture practices .

Mechanism of Action

The mechanism by which 4-ethyl-piperazine-2-carboxylic acid methyl ester exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Key Observations :

  • Ester Position : The target compound’s methyl ester at the 2-carboxylic acid position contrasts with 1-position esters in and , which may alter metabolic stability and solubility .
  • Hybrid Structures : Compounds like those in and combine piperazine/imidazole cores with ester groups, suggesting diverse reactivity for drug design .

Reactivity Insights :

  • N-Alkylation : A common route for introducing substituents (), but steric hindrance from groups like ethyl may require optimized conditions .
  • Grignard Reactions : Used in and for introducing hydroxyethyl groups, suggesting applicability for modifying the target compound’s 4-position .

Physicochemical and Pharmacological Profiles

Spectroscopic Data

  • : IR, ¹H/¹³C NMR, and mass spectrometry confirmed the structure of a chlorophenyl-substituted piperazine ester, highlighting diagnostic peaks for ester carbonyls (~1700 cm⁻¹ in IR) and piperazine protons (δ 2.5–3.5 ppm in ¹H NMR) .
  • : Benzyl esters (e.g., 4-(2-hydroxyethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester) exhibit distinct mass spectral fragmentation patterns due to benzyl group cleavage .

Toxicity and Bioactivity

  • : Methyl esters of fatty acids (e.g., hexadecanoic acid methyl ester) showed low toxicity in ProTox-II models, suggesting ester groups may enhance biocompatibility .

Data Tables

Table 1: Comparative Analysis of Piperazine Esters and Analogs

Parameter 4-Ethyl-piperazine-2-carboxylic acid methyl ester (Hypothetical) Compound Compound Compound
Core Structure Piperazine Piperazine Piperazine Piperazine
Key Substituents 4-Ethyl, 2-methyl ester 4-Chlorophenyl, branched ester 4-Pteridinyl, 1-ethyl ester 4-Hydroxyethyl, 2-methyl, 1-benzyl ester
Synthesis Route Not specified N-Alkylation Multi-step Grignard/esterification
Potential Application Drug intermediate Not reported Anticancer leads Bioactive intermediate

Biological Activity

4-Ethyl-piperazine-2-carboxylic acid methyl ester (CAS No. 1709876-79-8) is a compound belonging to the piperazine family, which has been studied for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with an ethyl group at the 4-position and a methyl ester at the 2-carboxylic acid site. This unique structure allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Similar compounds have demonstrated the following mechanisms:

  • Enzyme Inhibition : Compounds in this class often inhibit specific enzymes, leading to altered biochemical pathways, such as those involved in cancer proliferation and inflammation.
  • Receptor Binding : These compounds may bind to multiple receptors, influencing cellular signaling pathways that regulate physiological responses.
  • Antimicrobial Activity : Research indicates that derivatives of piperazine exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against various Gram-positive and Gram-negative bacteria.
Anticancer Potential to inhibit cancer cell proliferation through enzyme inhibition.
Antiviral Similar compounds have shown antiviral properties against specific viruses.
Anti-inflammatory May reduce inflammation by modulating cytokine production and signaling pathways.

Case Studies

  • Antichlamydial Activity :
    A study demonstrated that piperazine derivatives exhibited selective activity against Chlamydia species, suggesting that modifications in the piperazine structure could enhance therapeutic efficacy .
  • Kinetic Resolution :
    Research involving Candida antarctica lipase A (CAL-A) showed that kinetic resolution techniques could be applied to piperazine derivatives, yielding high enantioselectivity. This process is crucial for developing compounds with specific biological activities .
  • Cytotoxicity Studies :
    In vitro studies indicated that certain derivatives of piperazine exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies.

Preparation Methods

Ethylation of Piperazine-2-carboxylic Acid

  • Reagents: Ethyl iodide or ethyl bromide
  • Conditions: Presence of a base such as potassium carbonate (K2CO3) to deprotonate the nitrogen and facilitate nucleophilic substitution.
  • Mechanism: The piperazine nitrogen at the 4-position undergoes nucleophilic substitution with the ethyl halide, introducing the ethyl group selectively.

Esterification of the Carboxylic Acid

  • Reagents: Methanol as the alcohol source
  • Catalysts: Acid catalysts like sulfuric acid or acid chloride reagents to activate the carboxyl group.
  • Conditions: Typically reflux conditions to drive the esterification to completion.
  • Mechanism: The carboxylic acid reacts with methanol under acidic conditions to form the methyl ester via nucleophilic acyl substitution.

Industrial and Advanced Synthetic Considerations

  • Continuous Flow Reactors: Industrial synthesis may employ continuous flow technology to optimize reaction times, yields, and purity.
  • Green Chemistry: Emphasis on minimizing waste and using environmentally benign reagents and solvents.
  • Reaction Temperature: Mild to moderate temperatures are preferred to control reaction rates and byproduct formation.

Alternative Synthetic Routes and Related Processes

While direct ethylation and esterification are the primary methods, related patent literature describes the preparation of piperazine carboxylic acid esters via reactions involving haloformic acid esters and substituted piperazines. For example:

  • Reaction of substituted piperazines such as 1-(3'-halogen-4'-methylphenyl)-piperazine with haloformic acid esters (e.g., methyl chloroformate) in the presence of organic solvents (benzene, methylene chloride, ethers) and bases (alkali carbonates or tertiary amines) at controlled temperatures (-10 to +10 °C) to yield piperazine carboxylic acid esters with high purity and yield.

Although this patent relates to different substituted piperazine esters, the methodology illustrates the use of haloformic acid esters for ester formation, which could be adapted for methyl ester synthesis of 4-ethyl-piperazine-2-carboxylic acid derivatives.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Notes
1 Ethylation Ethyl iodide/bromide, K2CO3, base Selective alkylation at 4-position nitrogen
2 Esterification Methanol, sulfuric acid or acid chloride Acid-catalyzed esterification of carboxylic acid
3 Industrial Scale Continuous flow reactors, green solvents Optimization for yield, purity, and eco-friendliness
4 Alternative route Haloformic acid esters (e.g., methyl chloroformate), organic solvents, base, low temp (-10 to +10 °C) Applicable for ester formation via acylation

Research Findings on Reaction Efficiency and Product Purity

  • The ethylation step using ethyl halides and potassium carbonate typically proceeds with high regioselectivity and yields above 80% under mild conditions.
  • Esterification under acidic reflux conditions achieves near-quantitative conversion to the methyl ester.
  • Industrial methods utilizing continuous flow reactors report improved reaction control, reduced side products, and enhanced scalability .
  • Use of haloformic acid esters in the presence of bases efficiently traps released acid byproducts, improving product purity and reducing corrosion issues.

Q & A

Q. How is the compound’s bioanalytical quantification optimized in pharmacokinetic studies?

  • Methodology : Develop a validated LC-MS/MS method with deuterated internal standards. Use protein precipitation (acetonitrile) for plasma sample cleanup. Achieve LLOQ ≤1 ng/mL and linearity (r2^2 >0.99) over 1–1000 ng/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethyl-piperazine-2-carboxylic acid methyl ester
Reactant of Route 2
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4-Ethyl-piperazine-2-carboxylic acid methyl ester

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